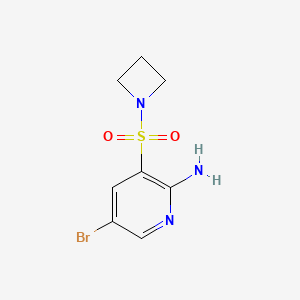
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is a heterocyclic compound that features an azetidine ring, a sulfonyl group, and a brominated pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to a sulfonylation reaction with azetidine-1-sulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with various aryl or vinyl groups.
Applications De Recherche Scientifique
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound also contains an azetidine ring and a sulfonyl group but differs in its aromatic core.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a sulfonamide group and a thiadiazole ring, showing different biological activities.
Uniqueness
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is unique due to its combination of an azetidine ring, a sulfonyl group, and a brominated pyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C8H10BrN3O2S |
|---|---|
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
3-(azetidin-1-ylsulfonyl)-5-bromopyridin-2-amine |
InChI |
InChI=1S/C8H10BrN3O2S/c9-6-4-7(8(10)11-5-6)15(13,14)12-2-1-3-12/h4-5H,1-3H2,(H2,10,11) |
Clé InChI |
QFBAAHNKZNXXSM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















